molecular formula C13H14N2O2 B8690646 2-(4-Methoxybenzyloxy)pyridin-4-amine

2-(4-Methoxybenzyloxy)pyridin-4-amine

Cat. No.: B8690646
M. Wt: 230.26 g/mol
InChI Key: RPSRJFSFOHEIHW-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyloxy)pyridin-4-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 4-position and a 4-methoxybenzyloxy group at the 2-position (Figure 1). The 4-methoxybenzyl (PMB) moiety is a common protecting group in organic synthesis, known for its electron-donating properties, which enhance stability and modulate reactivity .

Such derivatives are often employed in medicinal chemistry as intermediates for drug discovery or as reagents in protective group chemistry .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]pyridin-4-amine

InChI

InChI=1S/C13H14N2O2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3,(H2,14,15)

InChI Key

RPSRJFSFOHEIHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-(4-Methoxybenzyloxy)pyridin-4-amine 4-Methoxybenzyloxy (C-2) C₁₃H₁₄N₂O₂ 230.26 (calculated) Protective group chemistry, drug intermediates (inferred)
2-(Benzyloxy)pyridin-4-amine Benzyloxy (C-2) C₁₂H₁₂N₂O 200.24 Pharmaceutical intermediates
2-(Difluoromethoxy)pyridin-4-amine Difluoromethoxy (C-2) C₆H₆F₂N₂O 160.12 Protein degrader building blocks
2-(4-Chlorophenyl)pyridin-4-amine 4-Chlorophenyl (C-2) C₁₁H₉ClN₂ 204.66 Industrial and scientific research
4-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl (C-4, pyrimidine core) C₁₁H₁₂N₄O 216.24 Not specified; likely kinase inhibitors

Key Observations:

Electron-Donating vs. Chlorophenyl-substituted analogs (e.g., 2-(4-chlorophenyl)pyridin-4-amine) exhibit reduced polarity, impacting solubility and bioavailability .

Core Heterocycle Differences :

  • Pyrimidine-based derivatives (e.g., 4-(4-methoxyphenyl)pyrimidin-2-amine) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and target selectivity compared to pyridine analogs .

Key Observations:

  • PMB Protection: The use of PMB ethers (e.g., 2-(4-methoxybenzyloxy)-4-methylquinoline) as reagents enables efficient protection of alcohols under neutral conditions, avoiding acidic/basic media . This methodology could extend to synthesizing this compound by substituting pyridine with quinoline.
  • Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) are prevalent in synthesizing pyridin-4-amine derivatives, ensuring regioselectivity and scalability .

Key Observations:

  • Stability : PMB-protected compounds are generally stable and resistant to premature deprotection, making them suitable for multi-step syntheses .
  • Safety : Chlorophenyl derivatives may require precautions due to skin irritation risks, whereas methoxy-substituted analogs are likely safer .

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